maltotriose
Overview
Description
Maltotriose is a trisaccharide, which means it is composed of three glucose molecules linked together by α-1,4 glycosidic bonds . It is commonly produced by the action of the enzyme alpha-amylase on amylose, a component of starch . This compound is the shortest chain oligosaccharide that can be classified as maltodextrin .
Mechanism of Action
Target of Action
Maltotriose, a trisaccharide consisting of three glucose molecules linked with α-1,4 glycosidic bonds , primarily targets enzymes such as Glucan 1,4-alpha-maltotetraohydrolase and Neopullulanase 2 . These enzymes are involved in the hydrolysis of this compound, breaking it down into simpler sugars .
Pullulan, also known as α-1,4 linked this compound units connected by α-1,6 linkages , is primarily targeted by the fungus Aureobasidium pullulans . This fungus is responsible for the production of pullulan, which provides resistance against cell desiccation and predation .
Mode of Action
This compound is metabolized by the yeast Saccharomyces cerevisiae through active transport mediated by the AGT1 permease, a MAL transporter required for this compound utilization, and its intracellular hydrolysis is mediated by the cytoplasmic invertase .
Pullulan is produced by A. pullulans as an amorphous slime matter consisting of this compound repeating units joined by α-1,6 linkages . The internal glucose units within this compound are connected by an α-1,4-glycosidic bond .
Biochemical Pathways
This compound is metabolized through the glycolytic pathway, also known as the Embden-Meyerhof-Parnas (EMP) pathway . This pathway is crucial for the breakdown of this compound into simpler sugars, which can then be used for energy production .
Pullulan biosynthesis involves the polymerization of carbohydrate precursors stored inside the cells . The process is influenced by various factors, including enzyme regulations, molecular properties, and cultivation parameters .
Pharmacokinetics (ADME Properties)
It’s known that this compound is hydrolyzed into simpler sugars, which are then metabolized for energy . Pullulan is produced intracellularly and secreted into the medium .
Result of Action
The hydrolysis of this compound results in the production of simpler sugars, which can be used for energy production . On the other hand, the production of pullulan by A. pullulans provides the fungus with resistance against cell desiccation and predation .
Action Environment
The action of this compound and pullulan is influenced by various environmental factors. For instance, the production of pullulan is affected by the cultivation parameters, such as temperature, pH, and nutrient availability . Similarly, the hydrolysis of this compound can be influenced by factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
Maltotriose interacts with various enzymes and proteins. In the yeast Saccharomyces cerevisiae, this compound is actively transported into the cell and hydrolyzed by intracellular α-glucosidases . The active transport of this compound across the plasma membrane is mediated by the AGT1 permease . The intracellular hydrolysis of this compound is mediated by the cytoplasmic invertase .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In Saccharomyces cerevisiae, this compound can be efficiently fermented through its active transport and intracellular hydrolysis . This process influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its active transport into the cell mediated by the AGT1 permease, a transporter required for this compound utilization . Once inside the cell, this compound is hydrolyzed by the cytoplasmic invertase . This process allows efficient this compound hydrolysis and offers new approaches that can be applied to optimize several industrial fermentation processes .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in studies involving Saccharomyces cerevisiae. These studies have shown that this compound can be efficiently fermented by S. cerevisiae cells through its active transport and intracellular hydrolysis .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, research on the related compound this compound-conjugated chlorin has shown promising results in a peritoneal disseminated mice model of pancreatic cancer .
Metabolic Pathways
This compound is involved in several metabolic pathways. In the yeast S. cerevisiae, this compound is metabolized by different pathways: it is actively transported into the cell and hydrolyzed by intracellular α-glucosidases .
Transport and Distribution
This compound is actively transported into the cell by the AGT1 permease in S. cerevisiae . This active transport allows this compound to be distributed within the cell where it can be metabolized.
Subcellular Localization
The subcellular localization of this compound occurs within the cell after it is transported across the plasma membrane. Once inside the cell, this compound is hydrolyzed by the cytoplasmic invertase . This process occurs in the cytoplasm of the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Maltotriose can be prepared by hydrolyzing pullulan with the enzyme pullulanase . The optimal conditions for this hydrolysis are a pH of 5.0, a temperature of 45°C, and a reaction time of 6 hours . The concentration of pullulan should be 3% (w/v), and the amount of pullulanase used should be 10 ASPU/g . The hydrolysate is then filtered, concentrated, and precipitated with ethanol to obtain this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of this compound-producing amylases from microorganisms such as Streptomyces, Bacillus, and Microbacterium . These enzymes hydrolyze starch to produce this compound-containing syrup . the purity of this compound in these syrups is relatively low, necessitating further purification steps .
Chemical Reactions Analysis
Types of Reactions: Maltotriose primarily undergoes hydrolysis reactions. It can be hydrolyzed by alpha-amylase to produce glucose and maltose .
Common Reagents and Conditions: The hydrolysis of this compound typically requires enzymes such as alpha-amylase or pullulanase . The reaction conditions include a neutral to slightly acidic pH and moderate temperatures (around 45°C) .
Major Products: The major products of this compound hydrolysis are glucose and maltose .
Scientific Research Applications
Maltotriose has several applications in scientific research and industry:
Comparison with Similar Compounds
Maltose: A disaccharide composed of two glucose molecules linked by an α-1,4 glycosidic bond.
Maltotetraose: A tetrasaccharide composed of four glucose molecules linked by α-1,4 glycosidic bonds.
Acarbose: A pseudo-saccharide that resembles glucose-based oligosaccharides and can elicit a sweet taste.
Uniqueness: Maltotriose is unique in its structure as the shortest chain oligosaccharide classified as maltodextrin . Its ability to be hydrolyzed into glucose and maltose makes it a valuable compound in both scientific research and industrial applications .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGDTMLNYKFZSV-DZOUCCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801157137 | |
Record name | O-alpha-D-Glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801157137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Maltotriose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001262 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
113158-51-3, 1109-28-0 | |
Record name | O-α-D-Glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113158-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-alpha-D-Glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801157137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.886 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Maltotriose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001262 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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